molecular formula C18H14N2O3S B13716249 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid

4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B13716249
M. Wt: 338.4 g/mol
InChI Key: XSLNGBPHYISYCS-UHFFFAOYSA-N
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Description

4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety attached to a benzoic acid derivative through a sulfanylacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline or benzoic acid derivatives.

Scientific Research Applications

4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the sulfanylacetyl group can form covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is unique due to its specific sulfanylacetyl linkage, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(2-quinolin-8-ylsulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C18H14N2O3S/c21-16(20-14-8-6-13(7-9-14)18(22)23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21)(H,22,23)

InChI Key

XSLNGBPHYISYCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2

Origin of Product

United States

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